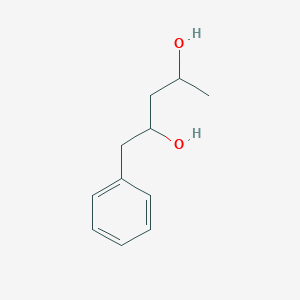
1-Phenylpentane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpentane-2,4-diol is an organic compound with the molecular formula C11H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a phenyl group and a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 1-phenylpentane-2,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpentane-2,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed:
Oxidation: Formation of 1-phenylpentane-2,4-dione.
Reduction: Formation of 1-phenylpentane.
Substitution: Formation of 1-phenylpentane-2,4-dichloride or 1-phenylpentane-2,4-dibromide.
Wissenschaftliche Forschungsanwendungen
1-Phenylpentane-2,4-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenylpentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanediol: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
1-Phenyl-1,5-pentanediol: Another diol with a phenyl group but different hydroxyl group positions, resulting in distinct reactivity and uses.
Uniqueness: 1-Phenylpentane-2,4-diol is unique due to the specific positioning of its hydroxyl groups and the presence of a phenyl group, which imparts unique chemical and physical properties. This makes it valuable for specific applications where these characteristics are advantageous .
Eigenschaften
CAS-Nummer |
547750-76-5 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-phenylpentane-2,4-diol |
InChI |
InChI=1S/C11H16O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI-Schlüssel |
BJXVJIYNJOGHSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)

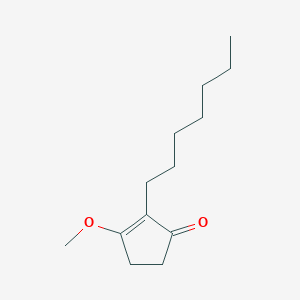
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
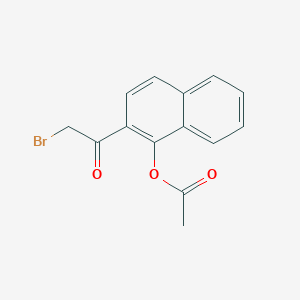
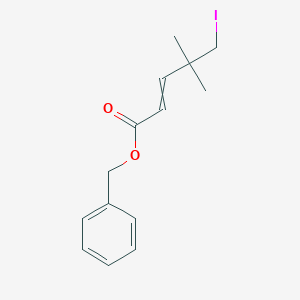

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
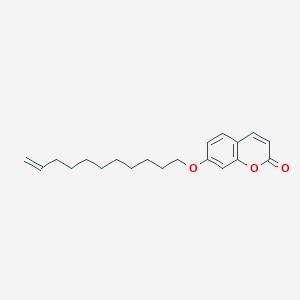
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
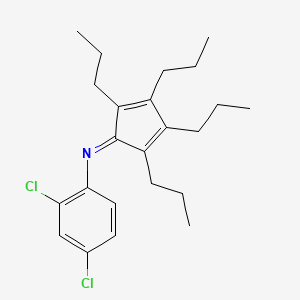
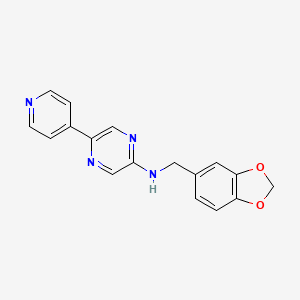
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
